REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C(N([CH2:15][CH3:16])CC)C.[C:17](Cl)(=[O:25])[C:18]1[C:19](=[CH:21][CH:22]=[CH:23][CH:24]=1)[OH:20].[OH2:27]>C(Cl)Cl>[CH:5]([C:4]1[CH:3]=[C:2]([O:1][C:17](=[O:25])[C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[O:20][C:15](=[O:27])[CH3:16])[CH:9]=[CH:8][CH:7]=1)=[O:6]
|
Name
|
|
Quantity
|
830 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
8.24 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
12.6 L
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1650 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)Cl
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring, in inert nitrogen atmosphere
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling at a temperature between −5° C. and 0° C
|
Type
|
STIRRING
|
Details
|
under stirring for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
CUSTOM
|
Details
|
The aqueous phase is recovered
|
Type
|
EXTRACTION
|
Details
|
apart extracted with methylene chloride (3 l)
|
Type
|
WASH
|
Details
|
washed with a 5% Na2CO3 solution (5 l×2 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried with magnesium sulphate (2 Kg) in the presence of decolorating carbon (300 g)
|
Type
|
FILTRATION
|
Details
|
It is filtered under vacuum
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated at reduced pressure at a bath temperature lower than 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1929 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(C=CC1)OC(C1=C(C=CC=C1)OC(C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |